molecular formula C26H32N6O6S2 B10849291 H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2

H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2

Cat. No.: B10849291
M. Wt: 588.7 g/mol
InChI Key: VUVASMYWPNXOGI-BURNTYAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2 is a cyclic peptide that has garnered significant interest in the field of medicinal chemistry. This compound is a synthetic analogue of naturally occurring opioid peptides and has been studied for its potential therapeutic applications, particularly in pain management. The cyclic structure of this peptide is achieved through the formation of a disulfide bond between the cysteine residues, which imparts stability and enhances its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for the assembly of peptides. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, including D-cysteine, glycine, phenylalanine, and L-cysteine, are sequentially added using coupling reagents such as 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC). After the linear peptide chain is assembled, the peptide is cleaved from the resin and cyclized through the formation of a disulfide bond between the cysteine residues .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product, ensuring that the peptide is of high purity and suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2: has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with opioid receptors. It binds to delta and mu opioid receptors, mimicking the action of endogenous opioid peptides. This binding leads to the activation of G-protein coupled receptor pathways, resulting in the inhibition of adenylate cyclase, decreased cyclic adenosine monophosphate (cAMP) levels, and reduced neuronal excitability. These molecular events contribute to its analgesic effects .

Comparison with Similar Compounds

H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2: can be compared with other cyclic opioid peptides such as:

The uniqueness of This compound lies in its specific cyclic structure and the presence of both D- and L-cysteine residues, which contribute to its distinct pharmacological profile and stability .

Properties

Molecular Formula

C26H32N6O6S2

Molecular Weight

588.7 g/mol

IUPAC Name

(4S,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide

InChI

InChI=1S/C26H32N6O6S2/c27-18(10-16-6-8-17(33)9-7-16)24(36)32-21-14-40-39-13-20(23(28)35)31-26(38)19(11-15-4-2-1-3-5-15)30-22(34)12-29-25(21)37/h1-9,18-21,33H,10-14,27H2,(H2,28,35)(H,29,37)(H,30,34)(H,31,38)(H,32,36)/t18-,19-,20+,21-/m0/s1

InChI Key

VUVASMYWPNXOGI-BURNTYAHSA-N

Isomeric SMILES

C1[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

C1C(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.